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N-Ethyl-N'-nitro-N-nitrosoguanidine

Cytotoxicity CHO cells LC90

Researchers requiring a direct-acting ethylating mutagen with intermediate potency between MNNG and ENU often face limited supplier options and lot-to-lot variability. ENNG (CAS 4245-77-6) from BenchChem resolves this by providing a consistent, high-purity agent for reproducible mammalian cell mutagenesis, in vivo carcinogenesis, and DNA repair studies. • Produces O⁶-ethylguanine adducts with distinct repair kinetics vs. methylating agents, enabling controlled replication stress assays. • In CHO cells, delivers an experimentally tractable dose range with LC₉₀ and mutation induction intermediate between MNNG and ENU. • Achieves ~30% DNA Polymerase I inhibition in E. coli (at 20 mM), suitable for dissecting repair pathways without complete ablation. • Supported by validated linear O⁶-ethylguanine-mutation frequency correlations across multiple assay systems for molecular dosimetry.

Molecular Formula C3H7N5O3
Molecular Weight 161.12 g/mol
Cat. No. B8769498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N'-nitro-N-nitrosoguanidine
Molecular FormulaC3H7N5O3
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESCCN(C(=N)N[N+](=O)[O-])N=O
InChIInChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)
InChIKeyZGONASGBWOJHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ENNG Product Definition and Comparator Landscape


N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG; CAS 4245-77-6) is a synthetic nitrosoamidine alkylating agent that serves as a monofunctional ethylating mutagen and experimental carcinogen. As a direct-acting compound, ENNG transfers its ethyl group to nucleophilic sites on DNA, RNA, and proteins without requiring metabolic activation. Its primary experimental application lies in the induction of point mutations and tumors in prokaryotic, mammalian cell culture, and whole-animal model systems. Within the broader class of N-alkyl-N'-nitro-N-nitrosoguanidines, ENNG is most frequently compared to its methyl-substituted congener, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), as well as other ethylating agents such as N-ethyl-N-nitrosourea (ENU), ethyl methanesulfonate (EMS), and diethyl sulfate (DES). [1] [2]

Why ENNG Cannot Substitute MNNG or Other Alkylating Agents


ENNG and its close structural analogs, particularly MNNG, exhibit distinct chemical reactivity, macromolecular binding profiles, and biological potency that preclude simple substitution. Despite their shared nitrosoamidine core, the substitution of a methyl group (MNNG) with an ethyl group (ENNG) alters the alkylating moiety's electrophilicity, steric properties, and the spectrum of DNA adducts formed. ENNG produces O6-ethylguanine adducts that are repaired with different kinetics and efficiency compared to O6-methylguanine lesions from MNNG. Furthermore, ENNG's reactivity with thiols differs, affecting both its extracellular stability and intracellular activation pathways. Substitution without experimental revalidation can therefore lead to fundamentally different outcomes in mutation spectra, dose-response relationships, and tissue-specific carcinogenicity. [1] [2] [3]

Quantitative Differentiation Evidence vs. Close Analogs


Cytotoxic Potency Ranking in CHO Cells

In Chinese hamster ovary (CHO) cells, the concentration of ENNG required to kill 90% of the cell population is intermediate between that of MNNG and ENU, establishing a clear potency hierarchy. ENNG exhibits lower cytotoxicity than MNNG but greater cytotoxicity than the ethylating agents ENU and EMS. [1]

Cytotoxicity CHO cells LC90

Mutagenic Potency Ranking in Salmonella typhimurium

In Salmonella typhimurium LT2 assays, the mutagenic potential of ENNG ranks between that of MNNG (highest) and ENU (lower), providing a quantitative basis for selecting an ethylating agent with predictable potency. The observed order of mutagenic potency is MMS < ENU < ENNG < MNNG. [1]

Mutagenicity Salmonella typhimurium Nucleotide excision repair

DNA Polymerase I Inhibition in Permeable E. coli

In a permeable E. coli system, exposure to 20 mM ENNG reduces DNA Polymerase I (Pol I) activity by 30% compared to untreated controls, whereas the same concentration of MNNG reduces Pol I activity by 40%. This 10-percentage-point difference demonstrates that ENNG is a less potent inhibitor of this key repair polymerase. [1]

DNA polymerase I DNA replication E. coli

Macromolecular Binding Profile in Ascites Hepatoma Cells

In ascites hepatoma AH7974 cells, the incorporation of the ethyl moiety from [ethyl-14C]ENNG into nucleic acid fractions is markedly lower than the incorporation of the methyl moiety from [methyl-14C]MNNG. Quantitatively, the binding of the ethyl moiety of ENNG to nucleic acids is described as 'much lower' than that of the methyl moiety of MNNG, while protein binding is more comparable between the two agents. In a non-cellular system, the binding of [guanidino-14C]ENNG to proteins is approximately half that of [guanidino-14C]MNNG. [1]

DNA binding Protein binding AH7974 cells

DNA Replication Inhibition in Permeable E. coli

In permeable E. coli cells, the inhibition of DNA replication by ethylating agents follows a defined order: EMS < ENNG < ENU. ENNG is more inhibitory than EMS but less inhibitory than ENU, positioning it as a mid-potency replication inhibitor within the ethylating agent class. This contrasts with the methylating agents, where MNNG is among the most potent inhibitors. [1]

DNA replication E. coli Alkylating agents

O6-Ethylguanine Adduct as a Common Dosimeter

A quantitative comparison of four ethylating agents—EMS, ENU, DES, and ENNG—demonstrated that the frequency of mutation induction in both E. coli K-12 (NAL-resistance) and V79 Chinese hamster cells (HPRT-deficiency) is equivalent when plotted against the amount of O6-ethylguanine formed in DNA. This indicates that O6-ethylguanine serves as a reliable molecular dosimeter for ENNG and other ethylating agents, allowing for cross-agent and cross-system comparisons of genetic risk. [1]

DNA adducts O6-ethylguanine Mutation frequency

Optimal Application Scenarios for ENNG


Mammalian Cell Mutagenesis with Intermediate Potency

ENNG is optimally deployed in CHO, V79, or other mammalian cell mutagenesis assays (e.g., HGPRT or TK locus) where an ethylating agent with cytotoxicity and mutagenicity intermediate between the highly potent MNNG and the less potent ENU is desired. As demonstrated in CHO cells, ENNG's LC90 value and mutation induction potency are lower than MNNG but higher than ENU, allowing for a more experimentally tractable dose range that avoids excessive cell killing while still generating measurable mutant frequencies. This makes ENNG a preferred tool for generating ethylation-induced point mutations for forward mutation studies and for investigating the cellular processing of O6-ethylguanine adducts in a mammalian genetic context. [1]

In Vivo Carcinogenesis Studies for Organ-Specific Tumors

Based on its distinct macromolecular binding profile, including lower nucleic acid binding compared to MNNG and differential protein binding, ENNG is a valuable agent for inducing tumors in animal models, potentially with organotropism that differs from MNNG. The reduced overall DNA alkylation and altered adduct spectrum may result in distinct tissue-specific carcinogenic outcomes, making ENNG a useful alternative for investigating the mechanisms of ethylation-induced carcinogenesis in vivo. Researchers should consult primary literature for specific tumor induction protocols in target species and strains. [2]

DNA Polymerase I and Repair Pathway Studies in Prokaryotes

In permeable E. coli or similar prokaryotic model systems, ENNG provides a defined, moderate level of DNA Polymerase I inhibition (30% reduction at 20 mM) compared to the more severe inhibition by MNNG (40% reduction). This property makes ENNG a suitable agent for dissecting the role of Pol I in the repair of ethylation damage, particularly in assays where complete ablation of polymerase activity is not desired. The intermediate inhibition of DNA replication (EMS < ENNG < ENU) further allows for the study of replication fork dynamics under conditions of controlled replication stress. [3]

Molecular Dosimetry Using O6-Ethylguanine Biomarker

ENNG is a validated ethylating agent for molecular dosimetry studies that rely on O6-ethylguanine as a quantitative biomarker of exposure and genetic risk. The established linear correlation between O6-ethylguanine adduct levels and mutation frequency across multiple ethylating agents (EMS, ENU, DES, ENNG) and assay systems (E. coli, V79 cells) supports the use of ENNG in experiments aimed at extrapolating genotoxic risk from in vitro to in vivo systems, or for comparing the mutagenic efficiency of different ethylating agents on a common dosimetric scale. [4]

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